Methyl 2-(bromomethyl)nicotinate

Vue d'ensemble

Description

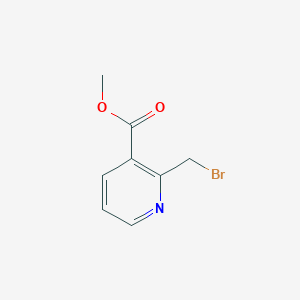

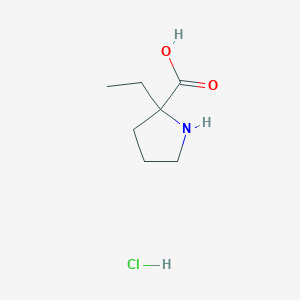

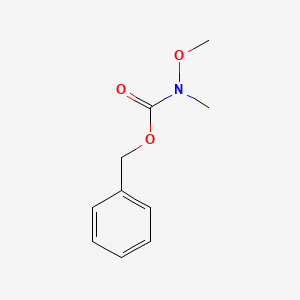

Methyl 2-(bromomethyl)nicotinate is a chemical compound with the molecular formula C8H8BrNO2 and a molecular weight of 230.06 . It is a solid or liquid substance and is stored under an inert atmosphere at 2-8°C .

Synthesis Analysis

The synthesis of Methyl 2-(bromomethyl)nicotinate involves a mixture of methyl 2-methylnicotinate, NBS (N-Bromosuccinimide), and AIBN (Azobisisobutyronitrile) in carbon tetrachloride. The mixture is stirred at 90°C for 16 hours under nitrogen .Molecular Structure Analysis

The IUPAC name for this compound is methyl 2-(bromomethyl)nicotinate . Its InChI code is 1S/C8H8BrNO2/c1-12-8(11)6-3-2-4-10-7(6)5-9/h2-4H,5H2,1H3 .Physical And Chemical Properties Analysis

Methyl 2-(bromomethyl)nicotinate has a predicted boiling point of 291.3±30.0 °C and a predicted density of 1.533±0.06 g/cm3 . It is stored under an inert gas (nitrogen or Argon) at 2-8°C .Applications De Recherche Scientifique

Biomarker for Tuberculosis Detection

Methyl nicotinate, a metabolite of Mycobacterium tuberculosis, has been identified as a critical biomarker for tuberculosis (TB). Cobalt and reduced graphene oxide dispersed N-doped phenolic polymer precursor-based carbon films have been utilized as biosensor electrodes for the detection and measurement of methyl nicotinate in human blood, marking a significant advancement in the early detection of TB before it becomes life-threatening (Bairagi, Goyal, & Verma, 2019).

Enhancement of Peripheral Blood Collection

The application of methyl nicotinate solution on the skin has shown potential in improving peripheral blood collection. This method, particularly beneficial for patients with venous blood collection phobia or inability to provide venous blood samples, significantly increases blood flow in the treated area without notably altering the proportions of various blood cells (Zhu, Xu, Ouyang, et al., 2022).

Antinociceptive Activity

Methyl nicotinate has been evaluated for its antinociceptive (pain-relieving) activity. Studies using acetic acid-induced writhing and hot plate tests in mice have demonstrated that methyl nicotinate effectively reduces pain perception by acting on both peripheral and central mechanisms (Erharuyi, Igbe, Falodun, et al., 2015).

Retinoprotective Effects

Research on 2-ethyl-3-hydroxy-6-methylpyridine nicotinate, a derivative of methyl nicotinate, has shown promising results in improving retinal microcirculation and resistance to ischemia. In rat models of retinal ischemia–reperfusion, this compound prevented the development of ischemic injuries and improved retinal microcirculation and electroretinographic parameters, establishing its potential as a retinoprotector (Peresypkina, Pazhinsky, Danilenko, et al., 2020).

Microvascular Response in Skin

Methyl nicotinate has been used as a local provocation for assessing microcirculation and skin viability. Studies focusing on the microvascular response to topically applied methyl nicotinate have revealed that it induces a local cutaneous erythema, which can be used to evaluate microcirculation and the viability of the skin (Elawa, Mirdell, Tesselaar, et al., 2019; Elawa, Mirdell, Farnebo, et al., 2019).

Safety and Hazards

Mécanisme D'action

Target of Action

It is a derivative of methyl nicotinate, which is known to act as a peripheral vasodilator .

Mode of Action

Methyl nicotinate, a related compound, is thought to promote the release of prostaglandin d2, which acts locally due to its short half-life .

Biochemical Pathways

Nicotine metabolism in bacteria involves three identified pathways: the pyridine pathway, the pyrrolidine pathway, and the variant of pyridine and pyrrolidine pathway (vpp pathway) .

Pharmacokinetics

It is predicted to have high gastrointestinal absorption and is a permeant of the blood-brain barrier .

Action Environment

Propriétés

IUPAC Name |

methyl 2-(bromomethyl)pyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrNO2/c1-12-8(11)6-3-2-4-10-7(6)5-9/h2-4H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPWHKHJDHYAYKG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(N=CC=C1)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80710271 | |

| Record name | Methyl 2-(bromomethyl)pyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80710271 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

116986-08-4 | |

| Record name | Methyl 2-(bromomethyl)pyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80710271 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Methoxy-benzo[B]thiophene-2-carboxylic acid methyl ester](/img/structure/B1465124.png)

![cis-3-[2-(4-Methoxyphenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid](/img/structure/B1465132.png)

![cis-3-[2-(2-Iodophenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid](/img/structure/B1465133.png)

![cis-3-[2-(2-Iodophenyl)-2-oxoethyl]-cyclopentane-1-carboxylic acid](/img/structure/B1465139.png)